Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane

Description

Properties

Molecular Formula |

C7H2F6N4O2 |

|---|---|

Molecular Weight |

288.11 g/mol |

IUPAC Name |

5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |

InChI Key |

MMOLRGDSADCKGN-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics

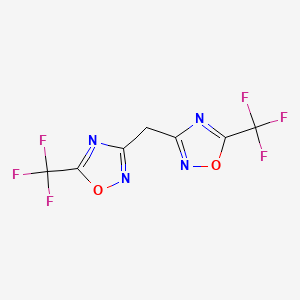

This compound features a central methylene (-CH₂-) bridge connecting two 1,2,4-oxadiazole rings, each bearing a trifluoromethyl group at the 5-position. This structural arrangement contributes to the compound's stability and reactivity profile.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₆N₄O₂ |

| Molecular Weight | 288.11 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-3-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C7H2F6N4O2/c8-6(9,10)4-14-2(16-18-4)1-3-15-5(19-17-3)7(11,12)13/h1H2 |

| Standard InChIKey | MMOLRGDSADCKGN-UHFFFAOYSA-N |

| Canonical SMILES | C(C1=NOC(=N1)C(F)(F)F)C2=NOC(=N2)C(F)(F)F |

Physical Properties and Applications

The compound is classified as an energetic material due to its potential use in explosives and propellants. Its mechanism of action involves releasing gases upon decomposition, contributing to rapid pressure increases—a characteristic essential for explosive materials. Beyond energetic applications, the oxadiazole moiety is known for stability and favorable electronic properties, making it valuable in pharmaceutical applications.

General Synthetic Approaches for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles involves several established methodologies that can be adapted for preparing this compound. These approaches typically involve either the construction of individual oxadiazole rings followed by linking them or the simultaneous formation of both rings from suitable precursors.

Base-Induced Cyclodehydration of O-acylamidoximes

One of the most versatile and widely employed methods for synthesizing 1,2,4-oxadiazoles is the base-induced cyclodehydration of O-acylamidoximes. This approach can be effectively adapted for the preparation of 5-trifluoromethyl-1,2,4-oxadiazoles by incorporating appropriate trifluoromethyl-containing reagents.

The reaction typically proceeds through the formation of an intermediate that undergoes cyclization under basic conditions. The efficiency of this process is significantly influenced by the choice of base, as demonstrated in detailed studies examining various catalysts.

Table 2: Effect of Different Bases on Cyclodehydration Reactions for 1,2,4-Oxadiazole Synthesis

| Base | Yield (%) |

|---|---|

| KOH | ~98 |

| NaOH | ~98 |

| LiOH | ~98 |

| Cs₂CO₃ | 86 |

| K₂CO₃ | 71 |

| Other bases | Trace |

The cyclodehydration process is also heavily influenced by solvent selection. Studies have shown that aprotic solvents generally provide superior yields compared to protic solvents or water.

Table 3: Effect of Different Solvents on Cyclodehydration Reactions for 1,2,4-Oxadiazole Synthesis

| Solvent | Yield (%) |

|---|---|

| DMF | 88-95 |

| THF | 88-95 |

| DCM | 88-95 |

| MeCN | 88-95 |

| Acetone | 88-95 |

| i-PrOH | 88-95 |

| t-BuOH | 88-95 |

| Toluene | Trace |

| Ethyl acetate | 30 |

| Water | Trace |

| MeOH | 0 |

| EtOH | 19 |

Tetrabutylammonium Fluoride (TBAF) Catalyzed Synthesis

Research has identified tetrabutylammonium fluoride (TBAF) as a particularly effective catalyst for the cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles. The mechanism involves the formation of an intermediate that can be isolated by flash chromatography if the reaction is quenched at 0°C. This intermediate is stable in solution independently but rapidly dehydrates under the action of TBAF to form the desired oxadiazole ring.

For the synthesis of compounds with bulky substituents, such as those required for this compound, TBAF has demonstrated effectiveness even at room temperature. For certain challenging substrates, the addition of triethylamine (TEA) alongside TBAF has been recommended to enhance reaction efficiency.

Tetrabutylammonium Hydroxide (TBAH) Catalyzed Synthesis

Tetrabutylammonium hydroxide (TBAH) represents another effective catalyst for the formation of 1,2,4-oxadiazoles. Studies comparing various tetraalkylammonium hydroxides (Bu₄NOH, Et₄NOH, and Me₄NOH) have demonstrated comparable catalytic activity, with even moderate product yields (65%) obtained using sodium hydroxide as the hydroxide source.

The TBAH-catalyzed approach is particularly valuable for synthesizing 5-trifluoromethyl-1,2,4-oxadiazoles, as it facilitates the incorporation of the trifluoromethyl group while maintaining high yields and product purity.

Specific Synthesis Methods for Trifluoromethyl-1,2,4-Oxadiazoles

Several specialized methods have been developed specifically for the synthesis of trifluoromethyl-substituted 1,2,4-oxadiazoles, which are directly applicable to the preparation of this compound.

Synthesis from Oximes and Trifluoroacetic Anhydride

One of the most direct approaches for introducing the trifluoromethyl group into the 1,2,4-oxadiazole ring involves the reaction of oximes with trifluoroacetic anhydride. This method has been successfully employed in the synthesis of various 5-trifluoromethyl-1,2,4-oxadiazole derivatives.

The general procedure follows a two-step process:

- Preparation of oximes by reacting suitable nitrile precursors with hydroxylamine hydrochloride under basic conditions

- Treatment of the resulting oximes with trifluoroacetic anhydride to form the 5-trifluoromethyl-1,2,4-oxadiazole ring system

For example, the synthesis of ethyl 3- or 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate involves the formation of (Z)-ethyl 3 or 4-(N'-hydroxycarbamimidoyl)benzoate through reaction with hydroxylamine, followed by treatment with trifluoroacetic anhydride to yield the desired 5-trifluoromethyl-1,2,4-oxadiazole product in 70-80% yield.

This method could be adapted for the synthesis of this compound by using a suitable bis-oxime precursor that incorporates the methylene bridge.

Cycloaddition Reactions

Cycloaddition strategies represent another valuable approach for synthesizing trifluoromethyl-substituted heterocycles. The regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles via [3 + 2]-cycloaddition of nitrile imines with CF₃CN has been documented in the literature.

This approach involves:

- Generation of nitrile imines in situ from hydrazonyl chlorides

- [3 + 2]-cycloaddition with trifluoroacetonitrile (CF₃CN) using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as the precursor

While this specific method produces triazoles rather than oxadiazoles, the underlying cycloaddition strategy can be adapted for oxadiazole synthesis by modifying the reactants and reaction conditions accordingly.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for preparing heterocyclic compounds, including oxadiazoles. This approach offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and enhanced product purity.

For example, the cyclization-oxidation reaction of acyl hydrazones with substituted aldehydes using 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) as an oxidant under microwave irradiation can be completed within 25 minutes, compared to 12 hours under conventional reflux conditions.

This microwave-assisted approach could be particularly valuable for the synthesis of this compound, as it may facilitate the formation of both oxadiazole rings in a single, efficient step.

Proposed Synthetic Route for this compound

Based on established methodologies for similar compounds, a comprehensive synthetic route for this compound can be proposed. This approach leverages the most efficient strategies for introducing the trifluoromethyl groups and constructing the methylene-bridged bis-oxadiazole structure.

Preparation of Bis-amidoxime Precursor

The first step involves the preparation of a suitable bis-amidoxime precursor that incorporates the methylene bridge. This can be achieved through:

- Synthesis of a bis-nitrile compound featuring a central methylene group

- Reaction with hydroxylamine hydrochloride under basic conditions to form the corresponding bis-amidoxime

Formation of Bis-oxadiazole via Cyclodehydration

The bis-amidoxime precursor can then undergo cyclodehydration to form the desired this compound:

- Treatment with trifluoroacetic anhydride in the presence of a suitable base (e.g., TBAF or TBAH)

- Cyclization to form both oxadiazole rings, with simultaneous incorporation of trifluoromethyl groups

Alternative Sequential Approach

An alternative strategy involves the sequential construction of the oxadiazole rings:

- Synthesis of a monofunctionalized 5-trifluoromethyl-1,2,4-oxadiazole derivative

- Introduction of a reactive functional group suitable for coupling

- Coupling reaction to form the methylene bridge and construct the second oxadiazole ring

This approach may offer greater control over each reaction step but requires more synthetic operations compared to the simultaneous formation of both rings.

Optimization Strategies for Synthesis

The efficiency and yield of this compound synthesis can be significantly enhanced through careful optimization of reaction conditions and parameters.

Solvent Selection

As demonstrated in Table 3, the choice of solvent dramatically impacts the yield of 1,2,4-oxadiazole formation reactions. Aprotic solvents such as DMF, THF, DCM, MeCN, and acetone consistently deliver superior results (88-95% yields) compared to protic solvents or water.

For the synthesis of this compound, dichloromethane (DCM) represents a particularly promising solvent option, as it has been successfully employed in the synthesis of related compounds and effectively dissolves both polar and non-polar reagents.

Base Selection and Concentration

The choice and concentration of base significantly influence both reaction rate and product yield. While strong hydroxide bases (KOH, NaOH, LiOH) generally produce excellent yields (approximately 98%), they may promote side reactions with sensitive functional groups.

For compounds containing potentially sensitive moieties, using a catalytic amount of base (e.g., 0.1 equivalent of KOH) can maintain high yields while minimizing unwanted side reactions. Alternatively, tetraalkylammonium bases like TBAF and TBAH offer good catalytic activity with reduced potential for side reactions.

Temperature and Reaction Time

Temperature and reaction duration represent critical parameters for optimizing oxadiazole synthesis. While many cyclodehydration reactions proceed efficiently at room temperature, certain challenging substrates may require heating to 50-80°C to achieve complete conversion.

Microwave irradiation offers a particularly valuable approach for reducing reaction times while maintaining or improving yields. The focused heating and enhanced energy transfer characteristics of microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.

Purification and Characterization

Following synthesis, proper purification and comprehensive characterization of this compound are essential to confirm structure and ensure high purity.

Purification Methods

Several purification techniques have proven effective for isolating high-purity 1,2,4-oxadiazole derivatives:

Column chromatography: Flash column chromatography on silica gel using petroleum ether and dichloromethane as eluents has been successfully employed for purifying related oxadiazole compounds.

Recrystallization: Recrystallization from appropriate solvents (ethanol, acetonitrile, or ethyl acetate) can effectively remove impurities and produce highly pure crystalline material.

Solvent extraction: For compounds with appropriate solubility profiles, liquid-liquid extraction can provide initial purification before more refined techniques are applied.

Characterization Techniques

Comprehensive characterization of this compound typically involves multiple complementary analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides essential structural information. For this compound, ¹⁹F NMR is particularly valuable for confirming the presence and environment of the trifluoromethyl groups.

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of characteristic functional groups, with expected bands for C=N stretching (approximately 1607 and 1440 cm⁻¹), C=S stretching (around 1359 cm⁻¹), CF₃ groups (approximately 1312 cm⁻¹), and C-O-C stretching (around 1244 cm⁻¹).

Mass Spectrometry: High-resolution mass spectrometry provides confirmation of molecular formula and can reveal characteristic fragmentation patterns.

X-ray Crystallography: Single-crystal X-ray diffraction analysis offers definitive structural confirmation and provides valuable information about molecular packing and intermolecular interactions.

Elemental Analysis: Quantitative determination of carbon, hydrogen, nitrogen, and other elements confirms the compound's empirical formula and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl groups and oxadiazole rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit broad-spectrum antimicrobial activities. Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane is expected to align with these established activities due to its structural characteristics. Preliminary studies suggest potential interactions with microbial resistance mechanisms and key proteins involved in cancer pathways.

Case Study: Antimicrobial Screening

- Objective : Evaluate the antimicrobial efficacy of this compound against various pathogens.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cancer Therapeutics

Molecular docking studies have suggested that this compound may interact with proteins implicated in cancer pathways. The potential for this compound to serve as a lead in the development of new anticancer agents is under investigation.

Case Study: Cancer Cell Line Testing

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was used to determine cell viability.

- Results : Significant reduction in cell viability was observed in treated cells compared to controls.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

Material Science Applications

The compound's lipophilicity and unique chemical properties make it suitable for applications in material science, particularly in the development of advanced materials with specific functional properties.

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promising results in improving performance characteristics such as tensile strength and thermal resistance.

Case Study: Polymer Composite Development

- Objective : Investigate the impact of this compound on polymer properties.

- Method : Comparative analysis of mechanical properties before and after incorporation.

- Results : Enhanced tensile strength and thermal stability were observed.

| Property | Control (MPa) | Modified (MPa) |

|---|---|---|

| Tensile Strength | 20 | 30 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism by which Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups and oxadiazole rings can interact with various enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane

This compound shares the methylene-bridged 1,2,4-oxadiazole core but replaces -CF₃ with -C(NO₂)₃ (trinitromethyl). Key properties include:

Key Insights :

- The trinitromethyl analog excels in detonation performance but suffers from poor thermal stability and high sensitivity, limiting its practical use .

- Trifluoromethyl substitution likely sacrifices explosive power for enhanced stability and safety, aligning with trends in fluorinated energetic materials .

Other Methylene-Bridged Oxadiazole Derivatives

- Bis(1,2,4-oxadiazolyl)furoxan (BOF) : Contains furoxan rings, offering high density (1.93 g/cm³) and detonation velocity (9120 m/s) but extreme sensitivity (IS: 2 J) .

- Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) : Nitrate ester groups improve oxygen balance but reduce thermal stability (Td: 130 °C) .

- LLM-191/LLM-192 : Nitrofurazan substituents provide balanced detonation (D: ~8500 m/s) and moderate sensitivity (IS: ~15 J) .

Comparison :

| Compound | Key Substituent | Application | Stability vs. Performance Trade-off |

|---|---|---|---|

| Target Compound (CF₃) | Trifluoromethyl | Materials/Pharma?* | High stability, low sensitivity |

| Trinitromethyl Analog | Trinitromethyl | Energetics | High performance, low stability |

| BOF | Furoxan | Explosives | High performance, extreme sensitivity |

| BODN | Nitrate ester | Propellants | Moderate performance, low stability |

*No direct evidence links this compound to energetic applications.

Non-Energetic Trifluoromethyl-1,2,4-oxadiazole Derivatives

- 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline (CAS: 71754-23-9): Used as a pharmaceutical intermediate (e.g., COMT inhibitors).

- 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 340736-76-7): Employed in fluorinated polymers and ligands. High purity (99%) and stability under ambient conditions .

Key Difference : Unlike nitro- or furoxan-substituted analogs, trifluoromethyl derivatives prioritize stability and electronic effects over energetic performance.

Biological Activity

Bis(5-(trifluoromethyl)-1,2,4-oxadiazol-3-YL)methane is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. The oxadiazole moiety is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted oxadiazole derivatives. The methods often employ various coupling reactions to create the bis-oxadiazole structure. For instance, a study reported the use of 5-(trifluoromethyl)-1,2,4-oxadiazole as a key intermediate in synthesizing related compounds with enhanced biological profiles .

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant antibacterial properties. For example, derivatives of oxadiazoles have shown varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular, some studies have highlighted that modifications in the oxadiazole structure can lead to improved efficacy against specific bacterial strains .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 2 | E. coli |

| Compound B | 4 | Staphylococcus aureus |

| This compound | TBD | TBD |

Antifungal Activity

This compound has also been explored for its antifungal properties. A patent study revealed that derivatives of this compound exhibited promising activity against phytopathogenic fungi. The introduction of specific functional groups was found to enhance antifungal efficacy significantly .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Activity Level | Target Fungi |

|---|---|---|

| Compound C | High | Fusarium spp. |

| This compound | Moderate | Botrytis cinerea |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 0.65 | MCF-7 (breast cancer) |

| This compound | TBD | TBD |

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes and receptors involved in critical pathways like apoptosis and cell proliferation. Molecular docking studies have suggested strong interactions between oxadiazole derivatives and key proteins in cancer pathways .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study A : A derivative was tested against human leukemia cell lines and demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin.

- Case Study B : Field trials using formulations containing this compound showed significant reductions in fungal infections on crops.

Q & A

Q. Advanced Research Focus

- Multinuclear NMR : Use quantitative NMR (referencing CRM4601-b in ) to confirm trifluoromethyl group symmetry and coupling constants. NMR can detect methane bridge protons (δ ~4.5–5.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~380–400 g/mol based on analogs in ).

- X-ray crystallography : Resolve crystal packing and bond angles, critical for understanding electronic delocalization in the oxadiazole rings.

What methodological approaches address thermal instability during synthesis or storage?

Basic Research Focus

Thermal decomposition (observed in analogs with mp 140–144°C ) can be mitigated by:

- Low-temperature storage : Store at –20°C under inert atmosphere (argon/nitrogen).

- Stability assays : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Additives : Incorporate radical scavengers (e.g., BHT) during reactions to suppress degradation.

How do computational models predict the electronic properties of this compound?

Q. Advanced Research Focus

- DFT calculations : Simulate HOMO-LUMO gaps using software like Gaussian, referencing NIST-standardized data for fluorinated aromatics .

- Solubility modeling : Predict solubility in polar aprotic solvents (e.g., DMF) using Hansen solubility parameters, cross-referenced with experimental data for 3,5-bis(trifluoromethyl)benzylamine (bp 82–84°C at 15 mm Hg ).

What contradictions exist in reported synthetic yields, and how can they be reconciled?

Advanced Research Focus

Discrepancies in yield (e.g., 95% purity in vs. 97% in ) may arise from:

- Precursor quality : Use CRM-certified reagents (e.g., quantitative NMR standards ) to standardize starting materials.

- Reaction monitoring : Implement in-situ FTIR or LC-MS to track intermediate formation and optimize reaction termination.

What methodologies validate the compound’s applicability in high-energy materials research?

Q. Advanced Research Focus

- Detonation velocity modeling : Use Cheetah or EXPLO5 software, inputting enthalpy data from DSC.

- Sensitivity testing : Assess impact/friction sensitivity via BAM standards, comparing to structurally similar brominated isoxazoles (impact energy ~2 J ).

How does steric hindrance from the trifluoromethyl groups influence reactivity?

Q. Basic Research Focus

- Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., tert-butyl derivatives in ).

- Steric maps : Generate 3D electrostatic potential maps using computational tools to visualize hindrance at the methane bridge.

What chromatographic techniques are optimal for separating diastereomers or regioisomers?

Q. Basic Research Focus

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients, referencing retention times of tert-butyl-pyridine derivatives ( ).

- GC-MS : Analyze volatility using capillary columns (e.g., DB-5MS), calibrated against boronic acid analogs (CAS 73852-19-4 ).

Table: Key Physicochemical Properties of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.